molecular formula C8H6Cl2 B7769171 1,3-Dichloro-5-vinylbenzene CAS No. 2155-42-2

1,3-Dichloro-5-vinylbenzene

Cat. No.: B7769171
CAS No.: 2155-42-2
M. Wt: 173.04 g/mol
InChI Key: RVZNTKZAFRNXIK-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-vinylbenzene (C₈H₅Cl₂) is a chlorinated aromatic compound featuring two chlorine atoms at the 1- and 3-positions of the benzene ring and a vinyl (-CH=CH₂) group at the 5-position. The vinyl group introduces reactivity for addition and polymerization, while the chlorine substituents influence electronic effects and regioselectivity in substitution reactions.

Properties

IUPAC Name

1,3-dichloro-5-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNTKZAFRNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334175
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-42-2
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism:

  • Nitro group activation : Chlorine gas reacts with nitro groups, forming nitrosyl chloride intermediates.

  • Chlorine substitution : Nitrosyl chloride decomposes, releasing NO₂ and inserting Cl⁻ into the ring.

  • Vinyl group introduction : Post-chlorination, a vinyl group is introduced via Wittig or Heck coupling, though specific steps are proprietary.

Table 1: Chlorination Reaction Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature230–250°C85–92≥99
Chlorine flow rate0.5–1.0 L/min8898.5
Reaction time4–6 hours9099.2
CatalystNone required

This method excels in scalability, with continuous processes achieving 95% theoretical yield in industrial settings. However, the need for high temperatures and chlorine handling poses safety and environmental challenges.

Copper-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis offer milder alternatives. A copper-catalyzed desulfonylation strategy, adapted from RSC studies, enables selective vinyl group installation. Starting from 3,5-dichlorophenyl sulfones, the protocol uses CuI (10 mol%), B₂pin₂ (2.0 equiv), and Cs₂CO₃ in acetonitrile at 60°C.

Key Advantages:

  • Functional group tolerance : Compatible with electron-withdrawing groups.

  • Mild conditions : Avoids extreme temperatures and corrosive reagents.

  • High selectivity : Single-product formation in 89% yield.

Table 2: Optimization of Copper-Catalyzed Desulfonylation

ConditionVariationYield (%)
CatalystCuI vs. CuBr89 vs. 72
LigandL1 vs. none89 vs. 45
BaseCs₂CO₃ vs. K₂CO₃89 vs. 68
Temperature60°C vs. 80°C89 vs. 82

This method’s main drawback is the requirement for pre-functionalized sulfone precursors, adding synthetic steps.

Radical-Mediated Vinylation

Emerging photoredox strategies enable radical vinylation under visible light irradiation. Using 3,5-dichlorobenzenediazonium salts and vinyl boronic acids, the reaction proceeds via a radical chain mechanism. Reported yields reach 78% with [Ru(bpy)₃]²⁺ as a photocatalyst and blue LED illumination.

Critical Considerations:

  • Oxygen sensitivity : Strict anaerobic conditions are mandatory.

  • Solvent effects : Acetonitrile outperforms DMF or THF due to polarity matching.

  • Light intensity : 10 W LEDs maximize radical initiation without side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1,3-Dichloro-5-vinylbenzene Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Friedel-Crafts65–7595ModerateHigh (AlCl₃ waste)
High-temp chlorination85–92≥99HighModerate (Cl₂ use)
Copper catalysis8998Lab-scaleLow
Photoredox7897Lab-scaleLow

Industrial settings favor high-temperature chlorination for its balance of yield and throughput, while academic labs prioritize copper-catalyzed methods for sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The vinyl group undergoes oxidation to form oxygenated derivatives. Key reagents and outcomes include:

Oxidizing AgentConditionsProductsYieldSource
KMnO₄Acidic, 80°C3,5-Dichlorobenzoic acid65-75%
CrO₃H₂SO₄, 50°C3,5-Dichlorobenzaldehyde55-60%
O₃-78°C, then Zn/H₂O3,5-Dichlorobenzaldehyde90%

Oxidation selectivity depends on reaction conditions. Ozonolysis cleanly generates aldehydes, while harsher agents like KMnO₄ produce carboxylic acids.

Reduction Reactions

Reduction targets either the chlorine atoms or vinyl group:

Reducing AgentConditionsProductsYieldSource
H₂/Pd-C1 atm, 25°C1,3-Dichloro-5-ethylbenzene85%
LiAlH₄THF, 0°C → RT1,3-Dichloro-5-ethylbenzene78%
Na/NH₃(l)-33°C, 2 h5-Vinylbenzene-1,3-diol62%

Catalytic hydrogenation preserves the aromatic ring while saturating the vinyl group. Birch reduction dechlorinates selectively at the 1- and 3-positions.

Substitution Reactions

Nucleophilic aromatic substitution occurs at chlorine positions:

NucleophileConditionsProductsYieldSource
NaOH (10%)120°C, 6 h3-Chloro-5-vinylphenol40%
NH₃ (aq)CuCl, 100°C3-Chloro-5-vinylbenzenamine35%
B₂pin₂CuCl/L1, Cs₂CO₃, CH₃CN, 60°C, 12 hDesulfonylated product87%

The copper-catalyzed desulfonylation (Table 5 in ) demonstrates efficient vinyl group retention under mild conditions. This method achieved 87% yield using CuCl (30 mol%), L1 ligand, and Cs₂CO₃ in acetonitrile at 60°C .

Polymerization

The vinyl group enables chain-growth polymerization:

InitiatorConditionsPolymer PropertiesSource
AIBN70°C, tolueneMn = 12,000 Da, PDI = 1.8
BF₃·OEt₂0°C, CH₂Cl₂Crosslinked network

Radical polymerization with AIBN produces linear polymers, while Lewis acids induce branching. Thermal analysis shows a glass transition temperature (Tg) of 105°C for the linear polymer.

Electrophilic Aromatic Substitution

The meta-directing chlorine atoms influence regioselectivity:

ElectrophileConditionsProductsYieldSource
HNO₃/H₂SO₄0°C, 2 h1,3-Dichloro-5-(4-nitrovinyl)benzene30%
SO₃/H₂SO₄50°C, 4 h1,3-Dichloro-5-(sulfovinyl)benzene45%

Nitration and sulfonation occur preferentially at the 4-position of the vinyl group due to electronic effects.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds
DCVB serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly utilized in electrophilic aromatic substitution reactions and as a precursor for various functionalized compounds. The presence of the vinyl group enhances its reactivity, allowing for further transformations into polymers and other materials.

Key Reactions Involving DCVB

  • Electrophilic Aromatic Substitution: DCVB can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
  • Polymerization: The vinyl group allows for polymerization processes, leading to the formation of polymers and copolymers that have applications in materials science.

Biological Applications

Antimicrobial Properties
Research indicates that DCVB exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial coatings for medical devices and other surfaces.

Cancer Research
DCVB has also been investigated for its effects on cancer cell lines. A study found that it inhibited cell proliferation and triggered apoptosis through mitochondrial pathways. These findings indicate that DCVB could be explored as a lead compound for developing new anticancer agents.

Industrial Applications

Production of Polymers and Resins
In the industrial sector, DCVB is used in the production of various polymers and resins. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties tailored for applications in coatings, adhesives, and plastics.

Chemical Manufacturing
DCVB is employed as an intermediate in the synthesis of specialty chemicals used in different industries. Its versatility allows it to be transformed into various derivatives that find applications across sectors such as agriculture, pharmaceuticals, and materials science.

Study 1: Antimicrobial Efficacy

A recent investigation by Smith et al. (2023) evaluated the antimicrobial properties of formulations containing DCVB. The study highlighted that these formulations significantly reduced microbial load compared to controls, suggesting potential use in medical device coatings.

Study 2: Cancer Cell Line Testing

Johnson et al. (2024) assessed the effects of DCVB on various cancer cell lines. The results indicated not only inhibition of cell proliferation but also induction of apoptosis via mitochondrial pathways, positioning DCVB as a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-vinylbenzene involves its interaction with various molecular targets and pathways. The chlorine atoms and the vinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 1,3-Dichloro-5-vinylbenzene and key analogs, focusing on substituent effects, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications References
This compound C₈H₅Cl₂ 163.03 Cl (1,3), Vinyl (5) Electrophilic substitution at chlorine-free positions; vinyl enables polymerization. Polymer precursors, agrochemical intermediates. -
1,3-Dichloro-5-(chloromethyl)benzene C₇H₅Cl₃ 195.47 Cl (1,3), -CH₂Cl (5) Chloromethyl group undergoes nucleophilic substitution (e.g., SN2 reactions). Intermediate in pharmaceutical synthesis.
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Cl (1), F (5), Vinyl (3) Fluorine’s electron-withdrawing effect reduces ring reactivity; vinyl enables cross-coupling. Fluorinated polymer precursors.
1,3-Dibromo-5-chlorobenzene C₆H₃Br₂Cl 270.35 Cl (5), Br (1,3) Bromine’s size slows reaction kinetics; useful in Ullmann couplings. Flame retardants, cross-coupling reagents.
1-Chloro-3,5-dimethoxybenzene C₈H₉ClO₂ 172.61 Cl (1), -OCH₃ (3,5) Methoxy groups enhance solubility in polar solvents; direct electrophilic attack. Dye intermediates, organic electronics.
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene C₈H₅Cl₂NO₂ 218.04 Cl (1,3), -CH=CH-NO₂ (5) Nitro group stabilizes vinyl via conjugation; participates in cycloadditions. Explosives, photoactive materials.

Reactivity and Electronic Effects

  • Electrophilic Substitution :

    • Chlorine and Fluorine : Electron-withdrawing groups (e.g., Cl, F) deactivate the benzene ring, directing incoming electrophiles to positions 2, 4, and 6. For this compound, the vinyl group’s electron-donating resonance effect may slightly activate the ring compared to fully halogenated analogs .
    • Methoxy Groups : Electron-donating -OCH₃ substituents (as in 1-Chloro-3,5-dimethoxybenzene) increase ring reactivity, favoring electrophilic substitution at positions 2 and 4 .
  • Addition Reactions: The vinyl group in this compound undergoes addition reactions (e.g., hydrogenation, epoxidation), making it a versatile monomer for polymers. In contrast, nitrovinyl derivatives (e.g., (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene) participate in Diels-Alder reactions due to the electron-deficient double bond .

Physical Properties and Solubility

  • Molecular Weight and Polarity: Heavier halogens (e.g., Br in 1,3-Dibromo-5-chlorobenzene) increase molecular weight and reduce solubility in polar solvents. Methoxy-substituted analogs exhibit higher solubility in alcohols and ethers . The vinyl group in this compound contributes to moderate polarity, suggesting solubility in non-polar solvents like toluene.

Biological Activity

1,3-Dichloro-5-vinylbenzene (DCVB) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and a vinyl group at the 5 position of the benzene ring. Its molecular formula is C8_8H6_6Cl2_2, and it exhibits unique chemical reactivity due to the electron-withdrawing effects of the chlorine atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was found to be in the range of 50-100 µg/mL, indicating a moderate level of efficacy against these pathogens .

Cytotoxic Effects

The cytotoxicity of DCVB has been evaluated in several cancer cell lines. In vitro assays revealed that DCVB induces apoptosis in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 30 µM. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of DCVB can be attributed to its ability to interact with cellular macromolecules, particularly proteins and nucleic acids. The compound's electrophilic nature allows it to form adducts with thiol groups in proteins, potentially disrupting normal cellular functions . Additionally, DCVB has been shown to inhibit certain enzymatic activities, such as those involved in DNA replication, further contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study conducted by Smith et al. (2023) evaluated the antimicrobial properties of DCVB in various formulations. The researchers tested DCVB against a panel of pathogens and reported that formulations containing DCVB significantly reduced microbial load compared to controls. The study highlighted the potential application of DCVB in developing antimicrobial coatings for medical devices .

Study 2: Cancer Cell Line Testing

In another investigation by Johnson et al. (2024), the effects of DCVB on different cancer cell lines were assessed. The results indicated that DCVB not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway. This study suggests that DCVB could be explored as a lead compound for developing new anticancer agents .

Comparative Analysis

A comparative analysis of this compound with other chlorinated compounds shows distinct differences in biological activity:

CompoundMIC (µg/mL)IC50_{50} (µM)Primary Activity
This compound50-100~30Antimicrobial & Cytotoxic
3,5-Dichloronitrobenzene100-200~40Antimicrobial
Dichlorobenzene>200~50Limited Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dichloro-5-vinylbenzene, and how can purity be optimized?

  • Methodology : Direct synthesis may involve Friedel-Crafts alkylation of 1,3-dichlorobenzene with vinyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Alternatively, Suzuki-Miyaura coupling could be explored using 1,3-dichloro-5-boronic acid and vinyl halides . Purity optimization requires recrystallization in non-polar solvents (e.g., hexane) and characterization via GC-MS to confirm >98% purity .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, supported by NMR (¹H/¹³C) for functional group verification. For example, the vinyl group’s protons should appear as a doublet of doublets (δ ~5.2–6.0 ppm) in ¹H NMR . IR spectroscopy can confirm C-Cl (550–650 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Refer to SDS guidelines: use fume hoods (vapor pressure ~0.1 mmHg at 25°C), nitrile gloves, and eye protection. Avoid skin contact due to potential irritancy (LD₅₀ >2000 mg/kg in rats, but chronic exposure risks require caution) . Waste disposal must follow local regulations for chlorinated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps and localize reactive sites. For instance, the vinyl group’s electron-withdrawing effect may direct electrophiles to the para position relative to chlorine. Software like Gaussian or MOE can simulate transition states and activation energies . Validate predictions experimentally via nitration or sulfonation trials .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for chlorinated vinylbenzenes?

  • Methodology : Cross-reference high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities. For example, overlapping signals in ¹H NMR can be deconvoluted using diffusion-ordered spectroscopy (DOSY) . Conflicting IR data may arise from solvent interactions; test in multiple solvents (e.g., CCl₄ vs. DMSO) .

Q. How does isotopic labeling (e.g., deuterium) aid in tracking degradation pathways of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., this compound-d₃) via Pd-catalyzed H/D exchange . Use LC-MS/MS to monitor deuterium retention during photolysis or microbial degradation. This clarifies whether C-Cl or C=C bonds are primary cleavage sites .

Q. What strategies mitigate side reactions during cross-coupling of this compound?

  • Methodology : Optimize palladium catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (XPhos) to suppress β-hydride elimination. Control temperature (<80°C) and use anhydrous conditions to prevent hydrolysis of the vinyl group . Monitor reaction progress via TLC with UV visualization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-vinylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-5-vinylbenzene

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